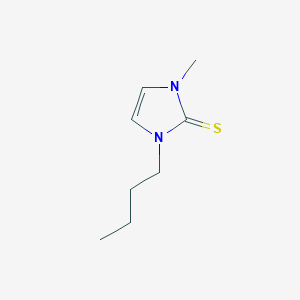
2H-Imidazole-2-thione, 1-butyl-1,3-dihydro-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Imidazole-2-thione, 1-butyl-1,3-dihydro-3-methyl- is a heterocyclic compound with a unique structure that includes both nitrogen and sulfur atoms. This compound is part of the imidazole family, which is known for its diverse chemical and biological properties. The presence of the thione group (C=S) in its structure makes it particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazole-2-thione, 1-butyl-1,3-dihydro-3-methyl- can be achieved through several methods. One common approach involves the reaction of 1-butyl-1,3-dihydro-3-methylimidazole with sulfur sources under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Imidazole-2-thione, 1-butyl-1,3-dihydro-3-methyl- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted imidazole derivatives.
Applications De Recherche Scientifique
2H-Imidazole-2-thione, 1-butyl-1,3-dihydro-3-methyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 2H-Imidazole-2-thione, 1-butyl-1,3-dihydro-3-methyl- exerts its effects involves interaction with specific molecular targets. The thione group can form strong bonds with metal ions, making it an effective ligand in coordination complexes. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethylimidazole-2-thione: Similar in structure but with different substituents, leading to variations in reactivity and applications.
2-Imidazolidinethione: Another related compound with a similar core structure but different functional groups.
1,1′-Methylenebis(3-methyl-imidazole-2-thione): A dimeric form with unique properties and applications.
Uniqueness
2H-Imidazole-2-thione, 1-butyl-1,3-dihydro-3-methyl- stands out due to its specific substituents, which confer unique chemical and biological properties. Its ability to form stable complexes with metals and its diverse reactivity make it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
119393-94-1 |
|---|---|
Formule moléculaire |
C8H14N2S |
Poids moléculaire |
170.28 g/mol |
Nom IUPAC |
1-butyl-3-methylimidazole-2-thione |
InChI |
InChI=1S/C8H14N2S/c1-3-4-5-10-7-6-9(2)8(10)11/h6-7H,3-5H2,1-2H3 |
Clé InChI |
SFFDSIGHGYILMM-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C=CN(C1=S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


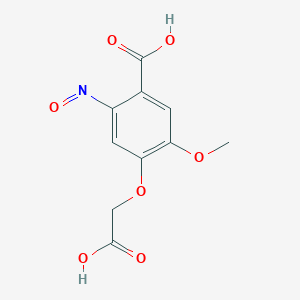
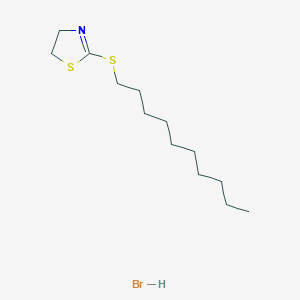
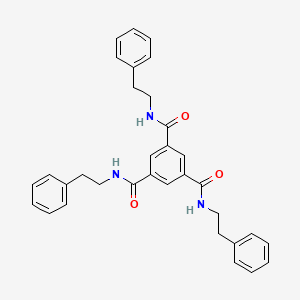
![3-[(Diethylamino)methyl]-1,6,8-trimethoxyanthracene-9,10-dione](/img/structure/B14306285.png)
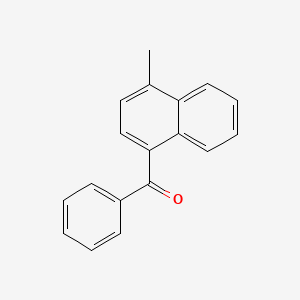
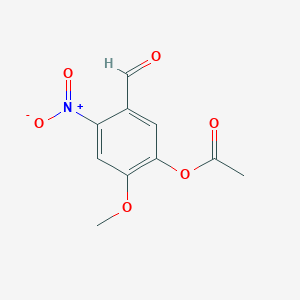
![2-Oxo-2-phenylethyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B14306305.png)
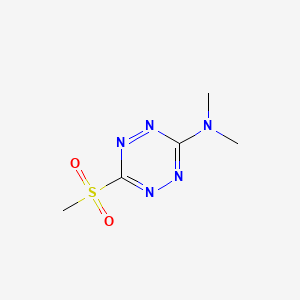
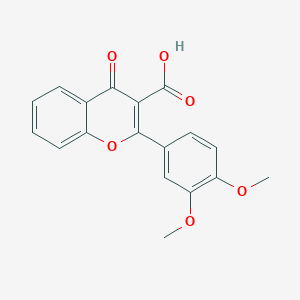
![1-[(Chloromethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B14306337.png)
![Benzenamine, 4,4'-[(4-fluorophenyl)methylene]bis-](/img/structure/B14306343.png)
![N-{4-[Ethyl(dipropoxy)silyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14306348.png)

![2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-thione](/img/structure/B14306370.png)
